Cas no 2639443-04-0 (Methyl 3-iodoquinoline-7-carboxylate)

Methyl 3-iodoquinoline-7-carboxylate is a versatile quinoline derivative widely used in organic synthesis and pharmaceutical research. Its key structural features—an iodine substituent at the 3-position and a methyl ester at the 7-position—make it a valuable intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. The iodine moiety offers high reactivity for further functionalization, while the ester group provides additional derivatization opportunities. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including potential drug candidates. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications.
Methyl 3-iodoquinoline-7-carboxylate structure
2639443-04-0 structure
Product name:Methyl 3-iodoquinoline-7-carboxylate
CAS No:2639443-04-0
MF:C11H8INO2
MW:313.091195106506
MDL:MFCD33549574
CID:5465345
PubChem ID:155970577

Methyl 3-iodoquinoline-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-iodoquinoline-7-carboxylate
    • Z4957149370
    • Methyl 3-iodoquinoline-7-carboxylate
    • MDL: MFCD33549574
    • Inchi: 1S/C11H8INO2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,1H3
    • InChI Key: IKXOVIPSFUFPGH-UHFFFAOYSA-N
    • SMILES: IC1=CN=C2C=C(C(=O)OC)C=CC2=C1

Computed Properties

  • Exact Mass: 312.95998 g/mol
  • Monoisotopic Mass: 312.95998 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 313.09
  • Topological Polar Surface Area: 39.2
  • XLogP3: 2.7

Methyl 3-iodoquinoline-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27778692-0.1g
methyl 3-iodoquinoline-7-carboxylate
2639443-04-0 95.0%
0.1g
$301.0 2025-03-19
Enamine
EN300-27778692-5g
methyl 3-iodoquinoline-7-carboxylate
2639443-04-0 95%
5g
$2525.0 2023-09-09
Enamine
EN300-27778692-10g
methyl 3-iodoquinoline-7-carboxylate
2639443-04-0 95%
10g
$3746.0 2023-09-09
Aaron
AR0286AS-500mg
methyl 3-iodoquinoline-7-carboxylate
2639443-04-0 95%
500mg
$959.00 2025-02-17
1PlusChem
1P02862G-2.5g
methyl 3-iodoquinoline-7-carboxylate
2639443-04-0 95%
2.5g
$2172.00 2024-05-08
1PlusChem
1P02862G-10g
methyl 3-iodoquinoline-7-carboxylate
2639443-04-0 95%
10g
$4692.00 2023-12-18
Aaron
AR0286AS-10g
methyl 3-iodoquinoline-7-carboxylate
2639443-04-0 95%
10g
$5176.00 2023-12-15
Aaron
AR0286AS-2.5g
methyl 3-iodoquinoline-7-carboxylate
2639443-04-0 95%
2.5g
$2373.00 2023-12-15
Enamine
EN300-27778692-0.05g
methyl 3-iodoquinoline-7-carboxylate
2639443-04-0 95.0%
0.05g
$202.0 2025-03-19
Enamine
EN300-27778692-0.5g
methyl 3-iodoquinoline-7-carboxylate
2639443-04-0 95.0%
0.5g
$679.0 2025-03-19

Additional information on Methyl 3-iodoquinoline-7-carboxylate

Comprehensive Overview of Methyl 3-iodoquinoline-7-carboxylate (CAS No. 2639443-04-0): Properties, Applications, and Industry Insights

Methyl 3-iodoquinoline-7-carboxylate (CAS No. 2639443-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This iodinated quinoline derivative is characterized by its unique molecular structure, combining a methyl ester group with an iodo substituent at the 3-position of the quinoline ring. Such structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery and material science applications.

The growing interest in heterocyclic compounds like Methyl 3-iodoquinoline-7-carboxylate stems from their versatility in medicinal chemistry. Researchers are increasingly exploring its potential as a building block for kinase inhibitors and anticancer agents, aligning with current trends in targeted therapy development. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in drug design circles. The compound's electron-rich quinoline core and iodine atom also make it suitable for palladium-catalyzed cross-coupling reactions, a frequently searched term in synthetic chemistry forums.

From a technical perspective, Methyl 3-iodoquinoline-7-carboxylate demonstrates excellent stability under standard laboratory conditions, with a melting point range of 145-148°C. Its solubility profile shows preferential dissolution in polar aprotic solvents such as DMF and DMSO, a characteristic often queried by researchers in online chemistry communities. The compound's UV-Vis absorption spectrummax 320 nm) makes it particularly interesting for applications in fluorescence labeling, another trending search topic in analytical chemistry.

The synthesis of 2639443-04-0 typically involves iodination of quinoline precursors followed by esterification, with yields optimized through careful control of reaction parameters. Process chemists frequently discuss optimization strategies for such halogenation reactions in professional networks, reflecting the compound's industrial relevance. Recent patents indicate growing applications in electronic materials, particularly as a precursor for organic semiconductors, connecting to the booming field of flexible electronics.

Quality control of Methyl 3-iodoquinoline-7-carboxylate is typically performed using HPLC purity analysis and 1H/13C NMR spectroscopy, with industry standards requiring ≥98% chemical purity. These analytical methods represent frequently searched techniques in chemical quality assurance. The compound's shelf life and storage recommendations (2-8°C under inert atmosphere) are common queries from procurement specialists in pharmaceutical companies.

Market analysis shows increasing demand for functionalized quinoline derivatives like 2639443-04-0, driven by expansion in contract research organizations and custom synthesis services. This aligns with the broader industry shift toward specialty chemicals, a major trend in chemical manufacturing. The compound's price fluctuations and supply chain dynamics are regularly monitored by industry analysts, as indicated by search volume patterns in business intelligence platforms.

Environmental and handling considerations for Methyl 3-iodoquinoline-7-carboxylate follow standard laboratory safety protocols, with particular attention to waste disposal regulations for halogenated compounds. These operational aspects generate consistent search traffic from EHS (environmental health and safety) professionals. The compound's biodegradability profile and ecotoxicological data are subjects of ongoing research, reflecting the chemical industry's focus on green chemistry principles.

Future research directions for 2639443-04-0 may explore its potential in metal-organic frameworks (MOFs) and catalytic systems, areas witnessing exponential growth in scientific publications. Its structural features suggest possible applications in photocatalysis, connecting to renewable energy research trends. These interdisciplinary applications make Methyl 3-iodoquinoline-7-carboxylate a compound of continuing interest across multiple scientific domains.

For researchers sourcing this material, verification of CAS registry number 2639443-04-0 through authoritative databases is recommended to ensure product authenticity. The compound's spectral data and certificate of analysis requirements are among the top queries from quality control personnel, emphasizing the importance of reliable characterization in chemical procurement.

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